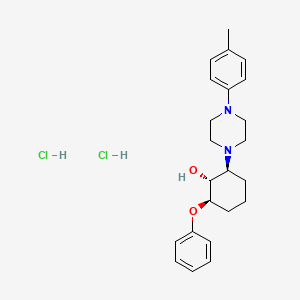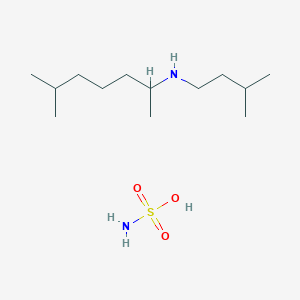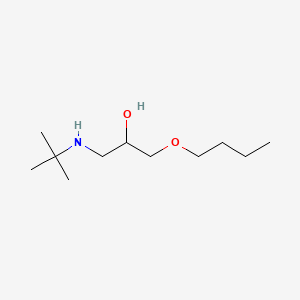
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol is an organic compound with a complex structure that includes a butoxy group, a tert-butylamino group, and a propanol backbone
Méthodes De Préparation
The synthesis of 1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-butoxy-2-propanol with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: It can be reduced to form alcohols or amines, again depending on the specific reagents and conditions.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, coatings, and polymers.
Mécanisme D'action
The mechanism by which 1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol can be compared with similar compounds such as:
1-Butoxy-2-propanol: Lacks the tert-butylamino group, leading to different chemical properties and reactivity.
3-((1,1-Dimethylethyl)amino)-2-propanol: Lacks the butoxy group, which affects its solubility and reactivity.
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-butanol: Has a longer carbon chain, which can influence its physical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
80762-79-4 |
|---|---|
Formule moléculaire |
C11H25NO2 |
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
1-butoxy-3-(tert-butylamino)propan-2-ol |
InChI |
InChI=1S/C11H25NO2/c1-5-6-7-14-9-10(13)8-12-11(2,3)4/h10,12-13H,5-9H2,1-4H3 |
Clé InChI |
YOFMNFBHISSYGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC(CNC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



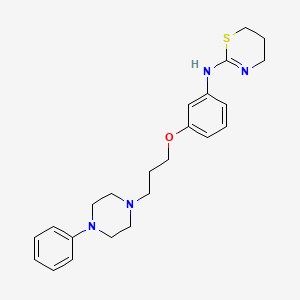

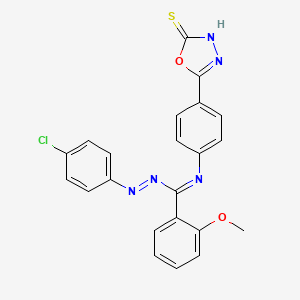

![(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-hydroxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15189870.png)

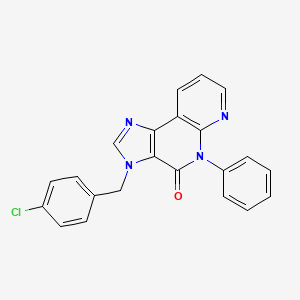
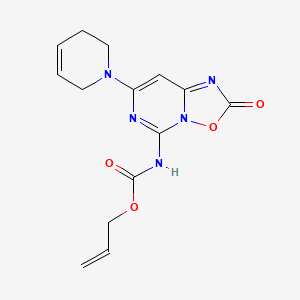
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)
